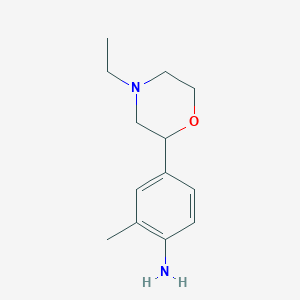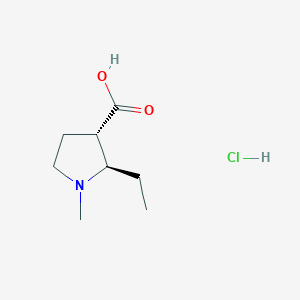
4-(4-Ethylmorpholin-2-yl)-2-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Ethylmorpholin-2-yl)-2-methylaniline is a chemical compound that belongs to the class of morpholine derivatives Morpholine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylmorpholin-2-yl)-2-methylaniline typically involves the reaction of 4-ethylmorpholine with 2-methylaniline under specific conditions. One common method involves the use of a coupling reaction, where the two reactants are combined in the presence of a suitable catalyst and solvent. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and the availability of raw materials. Industrial production often employs optimized reaction conditions, including the use of high-purity reactants, controlled temperature and pressure, and efficient separation and purification techniques to obtain the final product with high yield and purity.
化学反应分析
Types of Reactions
4-(4-Ethylmorpholin-2-yl)-2-methylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. These reactions are often performed in anhydrous solvents to prevent side reactions.
Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or acylating agents. The choice of reagent and reaction conditions depends on the specific substitution desired.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or other oxygen-containing derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
科学研究应用
4-(4-Ethylmorpholin-2-yl)-2-methylaniline has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.
Industry: In industrial applications, the compound is used in the production of specialty chemicals, polymers, and other materials.
作用机制
The mechanism of action of 4-(4-Ethylmorpholin-2-yl)-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
相似化合物的比较
4-(4-Ethylmorpholin-2-yl)-2-methylaniline can be compared with other morpholine derivatives, such as:
- 4-(4-Methylmorpholin-2-yl)-2-methylaniline
- 4-(4-Propylmorpholin-2-yl)-2-methylaniline
- 4-(4-Butylmorpholin-2-yl)-2-methylaniline
These compounds share similar structural features but differ in the nature of the substituents on the morpholine ring. The unique properties of this compound, such as its specific reactivity and biological activity, distinguish it from these related compounds.
属性
分子式 |
C13H20N2O |
|---|---|
分子量 |
220.31 g/mol |
IUPAC 名称 |
4-(4-ethylmorpholin-2-yl)-2-methylaniline |
InChI |
InChI=1S/C13H20N2O/c1-3-15-6-7-16-13(9-15)11-4-5-12(14)10(2)8-11/h4-5,8,13H,3,6-7,9,14H2,1-2H3 |
InChI 键 |
TYRPMHSZEWFSGY-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCOC(C1)C2=CC(=C(C=C2)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 5-[(hydroxyimino)methyl]-2-methylfuran-3-carboxylate](/img/structure/B11818673.png)





![(5R)-bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B11818716.png)






